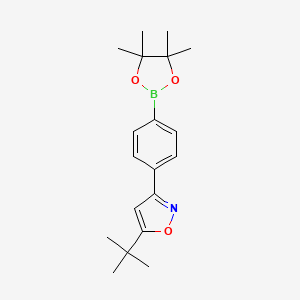

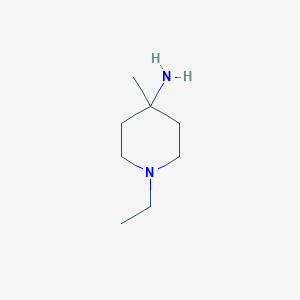

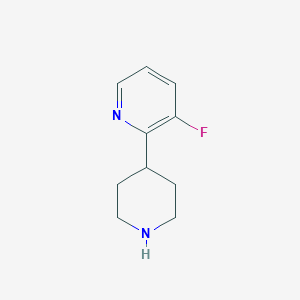

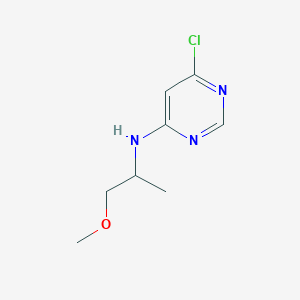

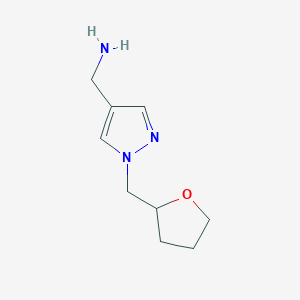

(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine

描述

The compound is a pyrazole derivative with a tetrahydrofuran group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms, while tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the tetrahydrofuran group would significantly influence its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring is known to participate in various chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .科学研究应用

Chemical Inhibitors of Cytochrome P450 Isoforms

A study highlighted the importance of using selective chemical inhibitors in human liver microsomal incubations to decipher the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This is crucial for predicting potential drug-drug interactions when multiple drugs are coadministered. The selectivity of these inhibitors, including pyrazole derivatives, plays a critical role in such assessments, contributing to a better understanding of drug metabolism and safety profiles (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Another research area involves the synthesis of pyrazole derivatives using various methods, including microwave conditions. These compounds exhibit a wide range of biological activities, such as antimicrobial, antifungal, and antioxidant properties, highlighting the versatility of pyrazole derivatives in developing new agrochemical and pharmaceutical agents (Sheetal et al., 2018).

High Energy Density Materials (HEDM)

Pyrazine derivatives, closely related to pyrazoles, have been studied for their application in high-nitrogen containing azine energy materials. These compounds show promise in energetic materials research, potentially improving burning rates and reducing sensitivity in explosives, highlighting the utility of such compounds in materials science (Yongjin & Shuhong, 2019).

Organophosphorus Azoles

The review on organophosphorus azoles incorporating various coordinated phosphorus atoms provides insights into the structural chemistry of functionalized organophosphorus compounds. This research underscores the utility of such compounds in synthesizing heterocyclic compounds and dyes, offering valuable information for drug discovery and materials science (Larina, 2023).

Therapeutic Applications of Pyrazolines

Recent advances in pyrazoline derivatives' therapeutic applications demonstrate their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This area of research showcases the potential of pyrazoline derivatives in developing new therapeutic agents with diverse biological properties (Shaaban et al., 2012).

未来方向

作用机制

Target of Action

The compound (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine is an amine, which are often involved in protein interactions. Amines can act as ligands for receptors or enzymes in the body .

Mode of Action

As an amine, (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine could potentially interact with its targets through hydrogen bonding or ionic interactions .

Biochemical Pathways

The specific pathways affected by (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine would depend on its specific targets. Amines are involved in a wide range of biochemical pathways .

Pharmacokinetics

The ADME properties of (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine would depend on its specific chemical structure. Generally, amines can be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine would depend on its specific targets and mode of action .

Action Environment

The action, efficacy, and stability of (1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)methanamine could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

[1-(oxolan-2-ylmethyl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-4-8-5-11-12(6-8)7-9-2-1-3-13-9/h5-6,9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEZFQCDRGDCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1467838.png)